molecular formula C17H12ClFN2O2 B11459393 N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide

Cat. No.: B11459393
M. Wt: 330.7 g/mol
InChI Key: OWBOASHTZOCCEE-UHFFFAOYSA-N
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Description

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenylacetic acid and hydroxylamine, under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the oxazole ring reacts with a chlorophenyl halide in the presence of a base.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the oxazole-chlorophenyl intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide
  • N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide
  • N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-3-fluorobenzamide

Uniqueness

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

IUPAC Name

N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-fluorobenzamide

InChI

InChI=1S/C17H12ClFN2O2/c18-13-3-1-2-12(8-13)16-9-15(23-21-16)10-20-17(22)11-4-6-14(19)7-5-11/h1-9H,10H2,(H,20,22)

InChI Key

OWBOASHTZOCCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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